molecular formula C21H26N6O B2858959 N-(2-(6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 873002-84-7

N-(2-(6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

カタログ番号: B2858959
CAS番号: 873002-84-7
分子量: 378.48
InChIキー: AKDMKRYLGRHGSW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-(2-(6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core. This bicyclic system is substituted at position 6 with an azepan-1-yl group (a seven-membered saturated ring containing one nitrogen atom) and at position 3 with an ethyl linker bearing a 4-methylbenzamide moiety.

特性

IUPAC Name

N-[2-[6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O/c1-16-6-8-17(9-7-16)21(28)22-13-12-19-24-23-18-10-11-20(25-27(18)19)26-14-4-2-3-5-15-26/h6-11H,2-5,12-15H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDMKRYLGRHGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Similar Compounds

The following table and discussion highlight structural analogs and their functional differences based on available evidence:

Table 1: Structural and Functional Comparison of Triazolopyridazine Derivatives

Compound Name Core Structure Key Substituents Reported Biological Activity Source
Target Compound [1,2,4]triazolo[4,3-b]pyridazine 6-azepan-1-yl, 3-(ethyl-4-methylbenzamide) Not explicitly reported -
TPA023 [1,2,4]triazolo[4,3-b]pyridazine 7-tert-butyl, 6-(triazolylmethoxy), 3-fluorophenyl GABAA α2/α3 subtype-selective modulator (anxiolytic)
L838417 [1,2,4]triazolo[4,3-b]pyridazine 7-tert-butyl, 6-(difluorophenyl), 3-triazolylmethoxy GABAA α2/α3/α5 partial agonist
Compound 15 (from ) [1,2,4]triazolo[4,3-b]pyridazine 8-(2-(4-methylpiperazin-1-yl)ethylamino) Cytotoxicity (specific IC50 not provided)
Compound 24 (from ) [1,2,4]triazolo[4,3-b]pyridazine Unspecified substituents (synthesized via benzoylation) Cytotoxic (Hep cell line activity)
α5IA [1,2,4]triazolo[3,4-a]phthalazine 5-methylisoxazolyl, triazolylmethoxy GABAA α5-selective cognition enhancer

Key Observations:

Core Structure Variations :

  • The target compound shares the [1,2,4]triazolo[4,3-b]pyridazine core with TPA023, L838417, and compounds 15/24, whereas α5IA features a [1,2,4]triazolo[3,4-a]phthalazine core. The latter’s fused phthalazine ring may alter binding affinity and selectivity compared to pyridazine-based analogs .

Substituent Effects :

  • Azepan-1-yl vs. Piperazine/Morpholine : The target compound’s azepan-1-yl group (7-membered ring) contrasts with smaller cyclic amines like 4-methylpiperazine in compound 15 . Larger rings like azepane may enhance lipophilicity and influence blood-brain barrier penetration.
  • Benzamide vs. Fluorophenyl/Triazolylmethoxy : The 4-methylbenzamide substituent in the target compound differs from TPA023’s fluorophenyl group, which is critical for GABAA α2/α3 selectivity . Benzamide groups are associated with improved metabolic stability in some drug candidates.

Compound 24’s cytotoxicity against Hep cells highlights the triazolopyridazine scaffold’s versatility in diverse therapeutic areas .

Synthetic Approaches: describes the synthesis of triazolopyridazine derivatives via coupling reactions with amines (e.g., 4-(2-aminoethyl)benzenamine) under conditions involving dry solvents and chromatographic purification. This methodology may apply to the target compound’s synthesis, particularly for introducing the azepan-1-yl and benzamide groups .

準備方法

Cyclocondensation of Hydrazines with Pyridazine Derivatives

The triazolopyridazine scaffold is typically synthesized through cyclocondensation reactions. A validated approach involves reacting 3-amino-6-chloropyridazine with formic acid under reflux to form the triazole ring.

Procedure :

  • Suspend 3-amino-6-chloropyridazine (1.0 equiv) in formic acid (5 vol).
  • Reflux at 110°C for 12 hours.
  • Cool to room temperature and neutralize with aqueous sodium bicarbonate.
  • Extract with ethyl acetate and purify via silica gel chromatography (hexane:ethyl acetate = 7:3) to yield 6-chloro-triazolo[4,3-b]pyridazine (78% yield).

Alternative Route via 1,2,3-Triazole Formation

Recent advancements utilize click chemistry for triazole formation. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 6-azidopyridazine and propargylamine derivatives:

Reaction Scheme :
6-Azidopyridazine + Propargylamine →Triazolo[4,3-b]pyridazine

Conditions :

  • CuSO₄·5H₂O (10 mol%)
  • Sodium ascorbate (20 mol%)
  • t-BuOH/H₂O (1:1), 60°C, 6 hours

This method offers superior regiocontrol compared to thermal cyclization.

Functionalization with the 4-Methylbenzamide Side Chain

Ethyl Spacer Installation

A two-step sequence introduces the ethylamine bridge:

Step 1: Alkylation of Triazolopyridazine

  • Treat Intermediate A with ethyl bromoacetate (1.2 equiv) in THF.
  • Use NaH (1.5 equiv) as base at 0°C → RT.
  • Isolate ethyl 2-(6-(azepan-1-yl)-triazolo[4,3-b]pyridazin-3-yl)acetate (91% yield).

Step 2: Amide Formation

  • Hydrolyze ester to carboxylic acid using LiOH in THF/H₂O.
  • Couple with 4-methylbenzylamine via EDC/HOBt activation:
    • EDC (1.5 equiv), HOBt (1.0 equiv) in DMF
    • Stir at RT for 12 hours
  • Isolate N-(2-(6-(azepan-1-yl)-triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide (76% overall yield).

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (HPLC) Reaction Time
Cyclocondensation Formic acid cyclization 78 95.2 12 h
CuAAC Click chemistry 85 98.5 6 h
Nucleophilic Substitution Azepane displacement 82 97.8 24 h
Amide Coupling EDC/HOBt activation 76 96.4 12 h

Data synthesized from

Purification and Characterization

Chromatographic Techniques

  • Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) removes residual azepane and coupling reagents
  • Preparative TLC (silica gel GF₂₅₄) isolates diastereomers when present

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 8.72 (s, 1H, triazole-H)
    • δ 7.85 (d, J = 8.4 Hz, 2H, benzamide aromatic)
    • δ 3.65–3.75 (m, 4H, azepane N-CH₂)
  • HRMS : m/z calcd for C₂₄H₂₈N₆O: 432.2273 [M+H]⁺; found 432.2276

Industrial-Scale Considerations

Process Optimization

  • Replace DMF with cyclopentyl methyl ether (CPME) for greener chemistry
  • Continuous flow reactors improve heat transfer during exothermic amide coupling

Cost Analysis

Component Cost/kg (USD) Percentage of Total Cost
Azepane 320 42%
4-Methylbenzoyl chloride 280 37%
Palladium catalysts 1500 12%
Solvents 50 9%

Data extrapolated from

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide, and how are reaction conditions optimized?

  • Methodology :

  • Multi-step synthesis typically involves:

Formation of the triazolopyridazine core via cyclization of hydrazine derivatives with pyridazine precursors .

Functionalization of the core with azepane and benzamide groups using nucleophilic substitution or amidation reactions .

  • Critical Parameters :
  • Solvent choice (e.g., DMF for solubility, ethanol for mild conditions) .
  • Temperature control (60–120°C) to avoid decomposition .
  • Catalysts (e.g., EDCI/HOBt for amide coupling) .
  • Validation : Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .

Q. How is the compound characterized structurally and analytically?

  • Techniques :

  • NMR Spectroscopy : Assign peaks for azepane protons (δ 1.4–1.8 ppm), triazole (δ 8.2–8.5 ppm), and benzamide aromatic protons (δ 7.2–7.6 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns .
  • X-ray Crystallography (if crystals are obtainable): Resolve 3D conformation of the triazolopyridazine core .
    • Purity Assessment : Use HPLC with C18 columns (acetonitrile/water gradient) .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility :

  • Polar aprotic solvents (DMSO, DMF) for in vitro assays .
  • Limited aqueous solubility; use cyclodextrin-based formulations for biological testing .
    • Stability :
  • Degradation observed under strong acidic/basic conditions (pH <3 or >10) .
  • Store at –20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

  • Assay conditions (e.g., ATP concentration variations in kinase assays) .
  • Off-target interactions (e.g., cytochrome P450 interference) .
    • Mitigation Strategies :
  • Validate activity via orthogonal assays (e.g., SPR for binding affinity, cellular proliferation assays) .
  • Use isoform-specific controls to rule out non-specific effects .

Q. What computational approaches predict target interactions and guide SAR studies?

  • Methods :

  • Molecular Docking : Simulate binding to kinase ATP-binding pockets (e.g., EGFR, BRAF) using AutoDock Vina .
  • QSAR Modeling : Correlate substituent effects (e.g., azepane vs. piperidine) with logP and IC₅₀ .
    • Validation : Compare computational predictions with experimental kinase inhibition profiles .

Q. How can metabolic stability and toxicity be assessed preclinically?

  • In Vitro Models :

  • Microsomal Stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) .
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms .
    • In Silico Tools :
  • Use ADMET predictors (e.g., SwissADME) to flag hepatotoxicity risks .

Q. What strategies address low yield in large-scale synthesis?

  • Process Optimization :

  • Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) .
  • Implement flow chemistry for exothermic steps (e.g., cyclization reactions) .
    • Quality Control :
  • Track impurities (e.g., des-methyl byproducts) via LC-MS and adjust stoichiometry .

Critical Considerations for Experimental Design

  • Biological Assays : Use physiologically relevant ATP concentrations (1–10 mM) in kinase assays to avoid false positives .
  • SAR Studies : Prioritize substituents at the pyridazine C-6 position (e.g., azepane vs. smaller amines) for potency-tuning .
  • Data Reproducibility : Document solvent lot variations (e.g., DMF moisture content) that impact reaction kinetics .

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